molecular formula C15H21NO5 B558088 Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate CAS No. 124605-42-1

Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate

Cat. No. B558088
M. Wt: 295.33 g/mol
InChI Key: NCALQERIBRYGOK-NWDGAFQWSA-N
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Description

“Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate” is a chemical compound with the molecular formula C15H21NO5 . It is also known by other names such as “(2R,3S)-N-Boc-3-phenylisoserine methyl ester” and "(2R,3S)-N-tert-butoxycarbonyl-3-phenyl-isoserine methyl ester" . The compound has a molecular weight of 295.33 g/mol .


Molecular Structure Analysis

The compound’s IUPAC name is "methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-hydroxy-3-phenylpropanoate" . Its InChI code is “1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(12(17)13(18)20-4)10-8-6-5-7-9-10/h5-9,11-12,17H,1-4H3,(H,16,19)/t11-,12+/m0/s1” and its InChIKey is "NCALQERIBRYGOK-NWDGAFQWSA-N" . The compound’s canonical SMILES is “CC©©OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC)O” and its isomeric SMILES is "CC©©OC(=O)NC@@HC@HOC)O" .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

  • Catalytic Asymmetric Dihydroxylation : The compound has been utilized in the process development of Sharpless catalytic asymmetric dihydroxylation (ADH), demonstrating its role in exothermic reactions that are complete in 2-3 hours without affecting optical purity and yield. This application is significant in the synthesis of chiral molecules (Lu, Xu, & Yang, 2000).

  • Biotransformations for Chiral Molecule Synthesis : The compound is involved in biotransformations using Rhodococcus sp. AJ270, leading to the efficient synthesis of oxiranecarboxamides with tertiary and quaternary stereocenters. This is crucial for the synthesis of polyfunctionalized chiral molecules (Wang, Deng, Wang, & Zheng, 2005).

  • Synthesis of Chiral Intermediates : It has been used in the synthesis of chiral intermediates like Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important intermediate in the manufacture of pharmaceuticals such as sitagliptin (Zhang, 2012).

  • HIV Protease Inhibitor Component : The compound serves as a component of HIV protease inhibitor VX-478, demonstrating its relevance in the development of antiviral drugs (Yuasa, Yuasa, & Tsuruta, 1998).

  • Directed Hydrogenation : It is used in N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenations to yield single diastereomers of cyclopentanecarboxylic acid methyl esters, illustrating its role in stereocontrolled synthesis (Smith et al., 2001).

  • Synthesis of Enantiopure Amino Acids : The compound aids in the synthesis of enantiopure amino acids, showcasing its utility in the preparation of compounds with pharmaceutical relevance (Linder, Steurer, & Podlech, 2003).

  • Synthesis of 1β-Methylcarbapenems : It is utilized in the synthesis of intermediates for 1β-methylcarbapenems, highlighting its importance in antibiotic development (Oda & Yoshida, 1997).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements associated with the compound are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(12(17)13(18)20-4)10-8-6-5-7-9-10/h5-9,11-12,17H,1-4H3,(H,16,19)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCALQERIBRYGOK-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501132493
Record name Methyl (αR,βS)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate

CAS RN

124605-42-1
Record name Methyl (αR,βS)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124605-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (αR,βS)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-, methyl ester, (αR,βS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SH Lee, J Yoon, SH Chung, YS Lee - Tetrahedron, 2001 - Elsevier
An efficient, stereoselective synthesis of selectively-protected anti and syn, methyl 2-amino-3-(Boc-amino)-3-phenylpropanoate is described. Preparation of syn β-acetylamino-α-…
Number of citations: 66 www.sciencedirect.com
J Streuff, B Osterath, M Nieger, K Muniz - Tetrahedron: Asymmetry, 2005
Number of citations: 0

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